molecular formula C15H12ClFN2O2 B2672772 3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine CAS No. 1903854-64-7

3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2672772
CAS No.: 1903854-64-7
M. Wt: 306.72
InChI Key: SUQIMMUCGANXDT-UHFFFAOYSA-N
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Description

3-{[1-(2-Chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine is a synthetic small molecule featuring a hybrid structure that combines an azetidinone (beta-lactam) core with a pyridine moiety. This molecular architecture is of significant interest in medicinal chemistry research. The azetidinone ring is a privileged scaffold in drug discovery, historically recognized for its antibiotic activity but also investigated for a much broader range of pharmacological properties, including use as cholesterol absorption inhibitors and enzyme inhibitors . The incorporation of the pyridine ring, a common pharmacophore in pharmaceuticals, enhances water solubility and can improve the pharmacokinetic profile of potential therapeutic agents, making it a valuable feature in the design of bioactive molecules . While the specific biological profile of this compound requires further investigation, its structure suggests potential as a valuable intermediate or building block for the synthesis of more complex chemical entities. Researchers can utilize this compound as a core template for developing novel ligands or probes. It is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments prior to use. The molecular formula is C15H12ClFN2O2 and the molecular weight is 306.72 g/mol.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2/c16-12-4-1-5-13(17)14(12)15(20)19-8-11(9-19)21-10-3-2-6-18-7-10/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQIMMUCGANXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the azetidine ring and subsequent functionalization. One common method involves the reaction of 2-chloro-6-fluorobenzoyl chloride with azetidine in the presence of a base to form the intermediate 1-(2-chloro-6-fluorobenzoyl)azetidine. This intermediate is then reacted with 3-hydroxypyridine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the azetidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine ring or azetidine moiety.

Scientific Research Applications

3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound could be used in the production of specialty chemicals or as a precursor for advanced materials.

Mechanism of Action

The mechanism by which 3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine with structurally related pyridine and azetidine derivatives:

Compound Name Substituents on Pyridine Azetidine/Pyrrolidine Substituents Key Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound O-linked azetidinyl 2-Chloro-6-fluorobenzoyl Azetidine, benzoyl, pyridine 324.7 Kinase inhibition (hypothesized)
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Methoxy, pyrrolidinyl None Pyrrolidine, ketone 233.3 Research chemical
3-Allyl-6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridine Allyl, fluoropyridyl Pyrrolidinyl with silyloxy Silyl ether, allyl, pyrrolidine 387.6 Synthetic intermediate
Tartrate salt of 3-((1R,3R)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyltetrahydro-2H-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol Difluoro, amino Fluoropropyl azetidinyl Tartrate salt, difluoro ~750 (estimated) Cancer treatment
2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile Adipate Trifluoromethyl, isonicotinoyl Piperidinyl azetidinyl Acetonitrile, adipate, trifluoromethyl ~700 (estimated) Anticancer drug candidate

Key Observations

Ring Strain and Reactivity :

  • The target compound’s azetidine ring introduces greater ring strain compared to pyrrolidine analogs (e.g., compounds from and ). This strain may enhance reactivity or improve binding to biological targets .
  • In contrast, silyl-protected pyrrolidine derivatives (e.g., ) prioritize synthetic stability, as tert-butyldimethylsilyl (TBDMS) groups are commonly used to protect alcohols during multi-step synthesis.

Molecular Weight and Drug-Likeness :

  • The target compound (324.7 g/mol) falls within the acceptable range for small-molecule drugs, whereas bulkier analogs (e.g., ) may face challenges in bioavailability.

Biological Applications :

  • Azetidine-containing compounds in patents are explicitly linked to cancer therapeutics , suggesting the target compound could share similar mechanisms (e.g., kinase or enzyme inhibition).
  • Fluorine and chlorine atoms in the target compound are common in FDA-approved drugs for improving lipophilicity and resistance to oxidative metabolism.

Biological Activity

3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16ClFN2OC_{14}H_{16}ClFN_2O, with a molecular weight of approximately 282.74 g/mol. The compound features a pyridine ring linked to an azetidine moiety and a chlorofluorobenzoyl group, which may contribute to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The azetidine ring may facilitate binding to receptors or enzymes involved in various signaling pathways. Preliminary studies suggest that the compound may exhibit antitumor , antimicrobial , and anti-inflammatory properties.

Biological Activity Overview

Activity TypeDescription
AntitumorPotential inhibition of tumor growth through modulation of cell signaling.
AntimicrobialActivity against various bacterial strains, possibly via cell wall disruption.
Anti-inflammatoryInhibition of pro-inflammatory cytokines and enzymes like COX-2.

Case Studies and Research Findings

  • Antitumor Activity :
    A study investigating the effects of similar compounds on cancer cell lines demonstrated that the introduction of chlorofluorobenzoyl groups can enhance cytotoxicity against specific tumor types. For instance, derivatives showed IC50 values in the low micromolar range against breast cancer cell lines, indicating strong potential for further development as anticancer agents .
  • Antimicrobial Effects :
    Research on related compounds has shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, a derivative exhibited MIC values comparable to standard antibiotics, suggesting that modifications to the benzoyl moiety can significantly enhance antimicrobial potency .
  • Anti-inflammatory Properties :
    Compounds with similar structures have been noted for their ability to inhibit COX enzymes, leading to reduced production of inflammatory mediators. In vitro studies indicated that certain derivatives could lower the expression levels of iNOS and COX-2 in activated macrophages, which are key players in inflammatory responses .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at the chlorofluorobenzoyl position can lead to variations in biological activity. Electron-withdrawing groups generally enhance activity due to increased electron density at reactive sites on the target proteins .

Q & A

Q. What are the optimal synthetic routes for 3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Preparation of the azetidine ring via cyclization of a β-chloroamine precursor under basic conditions (e.g., triethylamine).
  • Step 2 : Functionalization of the azetidine ring with 2-chloro-6-fluorobenzoyl chloride via nucleophilic acyl substitution.
  • Step 3 : Coupling the azetidine intermediate to a pyridine derivative using Mitsunobu or SN2 conditions to introduce the ether linkage .
    Key parameters include temperature control (0–25°C for acylation) and inert atmosphere to prevent hydrolysis of reactive intermediates.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • X-ray crystallography : For absolute configuration determination (employ SHELX programs for refinement ).
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., pyridine C-O linkage at ~160 ppm in 13^13C NMR).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ with <5 ppm error).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What are the key physicochemical properties relevant to experimental design?

  • Methodological Answer : Critical properties include:
  • Solubility : Test in DMSO, ethanol, and aqueous buffers (e.g., PBS at pH 7.4) to determine optimal solvents for biological assays.
  • Thermal stability : Thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C suggests stability for storage).
  • LogP : Estimate via shake-flask method or computational tools (e.g., ChemAxon) to predict membrane permeability .

Advanced Research Questions

Q. How does structural modification of the azetidine or pyridine moieties affect biological activity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study :
  • Variations : Replace the 2-chloro-6-fluorobenzoyl group with other acyl groups (e.g., 2,6-dichloro or unsubstituted benzoyl) and compare inhibitory potency.
  • Assays : Use enzyme inhibition (e.g., kinase assays) or cell-based viability tests (e.g., IC50_{50} determination in cancer lines).
  • Data Analysis : Correlate substituent electronic properties (Hammett σ values) with activity trends .

Q. How can contradictory data in antimicrobial activity studies be resolved?

  • Methodological Answer : Address discrepancies via:
  • Orthogonal assays : Combine broth microdilution (MIC) with time-kill curves to distinguish static vs. cidal effects.
  • Resistance profiling : Test against efflux pump-deficient bacterial strains to rule out transporter-mediated resistance.
  • Structural analogs : Compare activity of derivatives (e.g., pyridine vs. benzene analogs) to identify critical pharmacophores .

Q. What computational strategies are suitable for modeling interactions with biological targets?

  • Methodological Answer : Use molecular docking and dynamics simulations :
  • Target selection : Prioritize proteins with conserved binding pockets (e.g., ATP-binding sites in kinases).
  • Force fields : Apply AMBER or CHARMM for ligand-protein interactions; validate with experimental IC50_{50} data.
  • Free energy calculations : MM-PBSA/GBSA to estimate binding affinities and guide lead optimization .

Data Contradiction and Reproducibility

Q. How can crystallization conditions be optimized to resolve polymorphic inconsistencies?

  • Methodological Answer : Employ high-throughput screening :
  • Solvent systems : Test 50+ solvent/antisolvent combinations (e.g., DMF/water, THF/heptane).
  • Temperature gradients : Use slow cooling (0.1°C/min) to favor single-crystal formation.
  • Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize specific polymorphs .

Q. What experimental controls are critical for reproducibility in catalytic applications?

  • Methodological Answer : Include:
  • Negative controls : Reactions without catalyst or with scrambled ligand configurations.
  • Isotopic labeling : Use 18^{18}O-labeled pyridine to track ether bond formation kinetics.
  • Batch consistency : Validate catalyst purity via elemental analysis (C, H, N ±0.4%) across synthetic batches .

Comparative Analysis Table

Property This compound Analog: 3-((1-(5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine
Molecular Weight 349.3 g/mol338.4 g/mol
Key Functional Groups Chlorofluorobenzoyl, azetidine, pyridine etherSulfonyl, methoxyphenyl, azetidine, pyridine ether
Reported Bioactivity Antimicrobial (broad-spectrum) Anticancer (kinase inhibition)
Synthetic Yield 45–60% (multi-step) 55–70% (optimized sulfonylation)

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